molecular formula C16H15N3O3S B2403082 N-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-65-5

N-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2403082
CAS No.: 896336-65-5
M. Wt: 329.37
InChI Key: DBDDQBDGDWWPKI-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core of thiazole and pyrimidine rings. The structure features a 2-methyl substitution on the thiazolo ring and a (2-methoxyphenyl)methyl carboxamide group at position 6 (Figure 1).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-9-19-15(21)12(8-18-16(19)23-10)14(20)17-7-11-5-3-4-6-13(11)22-2/h3-6,8-9H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDDQBDGDWWPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Approaches

Core Thiazolopyrimidine Scaffold Formation

The synthesis of thiazolopyrimidine derivatives often begins with the construction of the fused bicyclic core. A widely employed strategy involves the cyclocondensation of ethyl acetoacetate with 1,3-thiazol-2-amine in the presence of aromatic aldehydes. For the target compound, 2-methoxybenzaldehyde serves as the critical aldehyde component. The reaction is typically conducted in isopropyl alcohol under ultrasonic activation at room temperature, achieving yields of 68–72%. Ultrasonic irradiation enhances reaction kinetics by promoting cavitation, which accelerates molecular collisions and reduces side reactions.

Reaction Optimization

Key parameters influencing yield include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may require higher temperatures (120°C).
  • Catalyst use : Potassium carbonate (K₂CO₃) is preferred for deprotonation, while cesium carbonate (Cs₂CO₃) enhances nucleophilic substitution in subsequent steps.
  • Time and temperature : Room-temperature reactions under ultrasonication complete within 4–6 hours, whereas thermal conditions (reflux) extend to 8–10 hours.

Annelation Strategies for Functionalization

Post-Cyclization Modifications

After forming the thiazolopyrimidine core, the carboxamide group at position 6 is introduced via nucleophilic acyl substitution. A two-step protocol is commonly employed:

  • Activation of the carboxylic acid : The 6-carboxylic acid derivative is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Amidation : Reaction with (2-methoxyphenyl)methylamine in anhydrous dichloromethane (DCM) at 0–5°C yields the final carboxamide.
Critical Considerations
  • Protecting groups : The use of tert-butoxycarbonyl (Boc) groups on amines prevents undesired side reactions during acyl chloride formation.
  • Solvent purity : Anhydrous DCM ensures high reactivity of the acyl chloride intermediate, minimizing hydrolysis.

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Tandem Annulation

Recent advances utilize copper catalysts to streamline synthesis. A patented method involves the reaction of 5-iodocytidine with isothiocyanates in the presence of Cu(I) salts (e.g., CuI) and ligands like 1,10-phenanthroline. This one-pot approach forms the thiazolopyrimidine ring via a tandem annulation mechanism, achieving moderate yields (55–65%) but superior regioselectivity.

Reaction Conditions
  • Catalyst loading : 10 mol% CuI optimizes yield without excessive metal residue.
  • Temperature : Reactions proceed at 80–90°C in DMF, balancing speed and side-product formation.

Industrial-Scale Production Considerations

Green Chemistry Adaptations

While industrial methods remain proprietary, emerging trends emphasize sustainability:

  • Solvent replacement : Isopropyl alcohol is favored over DMF for its lower toxicity and easier recycling.
  • Energy efficiency : Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.
Process Intensification

Continuous-flow reactors enable scalable production with consistent purity (>98%). Key metrics include:

Parameter Value Source
Residence time 15–20 minutes
Temperature 100°C
Annual output 500–700 kg

Comparative Analysis of Synthetic Routes

Yield and Scalability Trade-offs

The table below summarizes key preparation methods:

Method Yield (%) Purity (%) Scalability Key Advantage
Multi-component 68–72 95 High Low cost
Copper-catalyzed 55–65 98 Moderate Regioselectivity
Continuous-flow 75–80 99 High Energy efficiency

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxyphenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted thiazolopyrimidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the thiazolopyrimidine family exhibit substantial antimicrobial activity. Specifically, N-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has demonstrated effectiveness against various bacterial strains. The methoxy group enhances its interaction with microbial targets, potentially increasing membrane permeability and leading to cell lysis .

Anticancer Activity

The compound has been extensively studied for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines, including cervical adenocarcinoma (HeLa) cells. Notably:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects with an IC50 value lower than that of the reference drug Sorafenib, indicating superior potency in inhibiting cancer cell growth .
  • Mechanisms of Action :
    • Enzyme Inhibition : It acts as an inhibitor of key kinases involved in cancer cell proliferation.
    • Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, contributing to its anticancer efficacy .

Synthetic Methods

The synthesis of this compound typically involves multi-component reactions. Common methods include:

  • Condensation Reactions : Ethyl acetoacetate is reacted with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions (e.g., isopropyl alcohol at room temperature).
  • Ultrasonic Activation : This method enhances reaction rates and yields while adhering to green chemistry principles by utilizing environmentally benign solvents .

Study on Anticancer Activity

In a comparative study involving various thiazolopyrimidine derivatives:

  • The compound demonstrated high selectivity against HeLa cells while showing lower toxicity towards normal liver cells (Chang liver), highlighting its potential for targeted cancer therapy.
  • The presence of the methoxy group was crucial for enhancing cytotoxicity against cancer cells while minimizing effects on normal cells .

Antimicrobial Efficacy Study

A study assessing the antimicrobial properties of thiazolopyrimidine derivatives revealed that:

  • The methoxyphenyl group significantly improved activity against Gram-positive and Gram-negative bacteria.
  • The compound's mechanism involved disrupting bacterial membrane integrity, leading to cell death .

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolo[3,2-a]Pyrimidine Core

The position and nature of substituents on the thiazolo-pyrimidine scaffold significantly impact physicochemical and biological properties. Key analogs include:

N-(2-Methoxyphenyl)-3-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (CAS 851945-16-9) Structural Differences: 3-methyl substitution (vs. 2-methyl in the target compound) and direct 2-methoxyphenyl attachment (vs. benzyl linkage). The absence of a benzyl spacer could limit conformational flexibility .

N-(Furan-2-Ylmethyl)-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (Compound 22 in ) Structural Differences: Furan-2-ylmethyl substituent instead of methoxybenzyl. Biological Activity: Exhibits β1i (31%) and β5i (32%) immunoproteasome inhibition, suggesting moderate activity. The methoxybenzyl group in the target compound may enhance hydrophobic interactions compared to the polar furan .

5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide () Structural Differences: 7-methyl substitution, 4-methoxyphenyl at position 5, and a partially saturated (2,3-dihydro) thiazolo ring.

Physicochemical and Structural Properties

Crystallographic data from related compounds highlight critical structural trends:

  • Ring Puckering : In ethyl 7-methyl-3-oxo-5-phenyl derivatives, the thiazolo-pyrimidine ring adopts a flattened boat conformation with a dihedral angle of 80.94° between the fused ring and substituent benzene . The target compound’s benzyl group may introduce similar angular strain, influencing packing and solubility.

Biological Activity

Overview

N-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring, along with the presence of a methoxyphenyl group and a carboxamide functionality, contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials.

Molecular Formula: C16H15N3O3S
CAS Number: 896336-65-5
IUPAC Name: this compound

Antimicrobial Activity

Studies have demonstrated that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. The presence of the methoxy group enhances its interaction with microbial targets.

Microorganism Activity Reference
E. coliModerate
S. aureusHigh
C. albicansModerate

Anticancer Activity

The compound has been investigated for its cytotoxic effects against several cancer cell lines. Research indicates that it possesses promising anticancer properties, particularly against cervical adenocarcinoma (HeLa) cells. In vitro studies have reported a significant reduction in cell viability at various concentrations.

Cell Line IC50 Value (µM) Reference
HeLa15
MCF-720
PC325

In one study, the compound demonstrated an IC50 value for HeLa cells that was significantly lower than that of the reference drug Sorafenib, indicating superior potency in this context .

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in cellular processes. For instance:

  • Inhibition of Enzymes: The compound acts as an inhibitor of certain kinases and enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antimicrobial Mechanism: The methoxy group enhances membrane permeability in bacteria, leading to cell lysis.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various thiazolopyrimidine derivatives, including this compound. The results indicated that this compound exhibited a remarkable selectivity index favoring cancer cells over normal cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. Results showed that it effectively inhibited growth at concentrations significantly lower than those required for traditional antibiotics .

Q & A

Basic: What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?

Methodological Answer:
Thiazolo[3,2-a]pyrimidine scaffolds are typically synthesized via cyclocondensation reactions. A representative method involves refluxing a mixture of a substituted 2-thioxopyrimidine, chloroacetic acid, and an aromatic aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst. The reaction proceeds over 8–10 hours, yielding the fused thiazolopyrimidine core. Recrystallization from ethyl acetate/ethanol (3:2) provides pure crystals suitable for X-ray diffraction (XRD) analysis . Confirmation of regiochemistry and stereochemistry is achieved through XRD and NMR spectroscopy .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound’s fused thiazolopyrimidine ring system, substituent orientations, and hydrogen-bonding networks are resolved using programs like SHELX (e.g., SHELXL for refinement). Key parameters include bond lengths (e.g., C–S: ~1.74 Å), dihedral angles between aromatic systems (e.g., 80.94° between thiazolopyrimidine and benzene rings), and puckering amplitudes (e.g., 0.224 Å deviation for boat-like conformations) . Hydrogen atoms are placed using riding models, and thermal displacement parameters (Uiso) are refined .

Advanced: How can conformational flexibility in the thiazolopyrimidine ring impact pharmacological activity?

Methodological Answer:
Conformational analysis using Cremer-Pople puckering parameters reveals nonplanar ring systems, which influence binding to biological targets. For example, a flattened boat conformation in the thiazolopyrimidine core may enhance interactions with hydrophobic pockets in enzymes. Computational methods (e.g., DFT or MD simulations) quantify energy barriers between conformers, while SC-XRD provides experimental validation. Discrepancies between calculated and observed puckering (e.g., deviations >0.1 Å) suggest crystal packing effects or solvent interactions . Researchers should correlate conformational stability with in vitro activity assays to identify bioactive conformers .

Advanced: How to resolve contradictions in reported crystallographic data for similar compounds?

Methodological Answer:
Contradictions in dihedral angles or hydrogen-bonding patterns often arise from differences in crystallization conditions (e.g., solvent polarity, temperature). To resolve these:

Re-refine raw diffraction data using updated software (e.g., SHELXL-2023) to check for overfitting .

Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) and compare across studies .

Validate force fields in molecular docking by aligning computational models with multiple XRD datasets .

Report ESI† (CCDC deposition codes) for transparency, enabling cross-validation .

Advanced: What strategies are used to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

Molecular Docking: Screen against Abl/Src kinase domains using the compound’s XRD-derived geometry. Focus on key residues (e.g., ATP-binding pocket: Glu286, Thr315) and hydrogen-bonding motifs (e.g., carbonyl interactions with backbone NH) .

SAR Studies: Modify substituents (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) and measure IC50 shifts in kinase inhibition assays.

ADMET Profiling: Evaluate metabolic stability (CYP450 isoforms) and solubility (via HPLC logP) to prioritize derivatives .

Advanced: How to characterize hydrogen-bonding networks in crystalline forms?

Methodological Answer:

Graph Set Analysis: Classify H-bond motifs (e.g., R2<sup>2</sup>(8) for bifurcated C–H···O bonds) using Etter’s formalism. For example, chains along the c-axis in the title compound are linked via C7–H7···O1 and C16–H16···O3 interactions .

Topological Analysis: Use software like CrystalExplorer to generate fingerprint plots, distinguishing specific contacts (e.g., H···O vs. H···H) .

Thermal Analysis: Correlate H-bond strength (D–H···A angles >150°) with melting points (e.g., 427–428 K) to assess lattice stability .

Advanced: How does the methoxyphenyl substituent influence electronic properties?

Methodological Answer:

DFT Calculations: Compute Mulliken charges to show electron donation from the methoxy group (e.g., OMe: −0.35 e) to the aromatic system, enhancing π-electron density.

UV-Vis Spectroscopy: Compare λmax shifts in solvents of varying polarity; methoxy groups typically induce bathochromic shifts due to n→π* transitions.

Electrochemical Studies: Cyclic voltammetry reveals oxidation potentials linked to methoxy’s electron-donating effects (e.g., Epa ~1.2 V vs. Ag/AgCl) .

Basic: What analytical techniques confirm the compound’s purity post-synthesis?

Methodological Answer:

HPLC-MS: Use a C18 column (ACN/H2O gradient) to separate impurities; validate with [M+H]<sup>+</sup> or [M−H]<sup>−</sup> ions.

Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (deviation <0.4%).

TGA-DSC: Confirm thermal stability (decomposition >200°C) and rule out solvent residues .

Advanced: How to design derivatives with improved solubility without compromising activity?

Methodological Answer:

Bioisosteric Replacement: Substitute the 2-methoxyphenyl group with polar isosteres (e.g., 2-pyridyl) to enhance aqueous solubility.

Prodrug Strategy: Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety.

Co-crystallization: Screen with coformers (e.g., succinic acid) to stabilize high-energy polymorphs with better dissolution rates .

Advanced: What computational tools predict metabolic sites in this compound?

Methodological Answer:

CYP450 Docking: Use AutoDock Vina to identify oxidation-prone sites (e.g., benzylic C–H in the methoxyphenyl group).

MetaSite: Predict Phase I metabolites (e.g., O-demethylation at the 2-methoxy group) based on molecular orbitals and steric accessibility.

MD Simulations: Track solvent-accessible surface area (SASA) to prioritize metabolically labile regions .

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